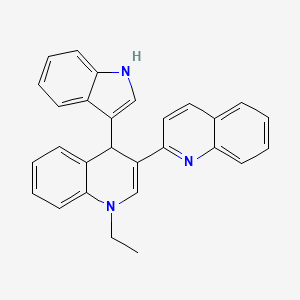
1'-ethyl-4'-(1H-indol-3-yl)-4'H-2,3'-biquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a unique structure combining an indole moiety with a biquinoline framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by its coupling with a quinoline precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid or halogens under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
科学的研究の応用
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, such as G-protein coupled receptors (GPCRs) and enzymes, modulating their activity. The quinoline framework can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects.
類似化合物との比較
1-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: A closely related compound with similar structural features and chemical properties.
1-Methyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: Another derivative with a methyl group instead of an ethyl group, showing slight differences in reactivity and biological activity.
4’-(1H-Indol-3-yl)-4’H-2,3’-biquinoline: Lacks the ethyl group, resulting in different chemical and biological properties.
Uniqueness: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline stands out due to its unique combination of an indole moiety and a biquinoline framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C28H23N3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
1-ethyl-4-(1H-indol-3-yl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C28H23N3/c1-2-31-18-23(26-16-15-19-9-3-6-12-24(19)30-26)28(21-11-5-8-14-27(21)31)22-17-29-25-13-7-4-10-20(22)25/h3-18,28-29H,2H2,1H3 |
InChIキー |
KLKAYHZLTWSZEV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12495194.png)
![3-[(4-bromophenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12495200.png)
![5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495209.png)
![N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495215.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12495220.png)
![5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495231.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12495236.png)
![(4Z)-5-methyl-2-phenyl-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495237.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495240.png)

![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495255.png)
![N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495256.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)
